![molecular formula C10H8FNO2 B2534086 Methyl 7-fluoro-1H-indole-4-carboxylate CAS No. 588688-40-8](/img/structure/B2534086.png)
Methyl 7-fluoro-1H-indole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-fluoro-1H-indole-4-carboxylate” is a synthetic intermediate . It is widely used in the synthesis of various bioactive compounds such as antitumor agents, antimicrobial agents, and antidepressants. The compound has a CAS Number of 588688-40-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8FNO2 . Its molecular weight is 193.1744 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . Its boiling point is 335.6±22.0 °C at 760 mmHg . The compound has a flash point of 156.7±22.3 °C .Scientific Research Applications
Indole Synthesis and Classification
Indoles, including derivatives such as "Methyl 7-fluoro-1H-indole-4-carboxylate," are pivotal in organic chemistry due to their presence in numerous natural products and pharmaceuticals. Taber and Tirunahari (2011) provided a comprehensive review of indole synthesis, proposing a classification system for all indole syntheses. This system is crucial for understanding the synthetic routes applicable to derivatives like "this compound" and emphasizes the significance of indole chemistry in developing novel organic compounds with potential applications in drug discovery and material science (Taber & Tirunahari, 2011).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on indole derivatives underscores the utility of these compounds in analytical chemistry. Roy (2021) highlighted the role of indole-based compounds in detecting various analytes, showcasing their high selectivity and sensitivity. This research suggests potential applications for "this compound" in developing new chemosensors, leveraging its indole core and fluorine substituent for enhanced detection capabilities (Roy, 2021).
Molecular Imaging
The use of indole and its derivatives in molecular imaging, especially in cancer diagnosis, presents another significant area of application. Alford et al. (2009) discussed the role of fluorophores, including indole-based compounds, in optical imaging for real-time detection of cancer. This review suggests that derivatives like "this compound" could be explored for their fluorescent properties in biomedical imaging, providing a non-toxic alternative for in vivo studies (Alford et al., 2009).
Anticancer Agents
Indole derivatives have been studied for their anticancer activities. Tokala et al. (2022) reviewed the Knoevenagel condensation products, including indole-based compounds, for their remarkable anticancer activity. This indicates potential research avenues for "this compound" in synthesizing new anticancer agents, highlighting the indole scaffold's importance in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).
Safety and Hazards
Future Directions
Indole derivatives, including “Methyl 7-fluoro-1H-indole-4-carboxylate”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are useful in the treatment of various conditions, including cancer , and are valuable for the development of new bioactive compounds .
Mechanism of Action
Target of Action
Methyl 7-fluoro-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful in the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit various biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
methyl 7-fluoro-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWYOBYHLAWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.